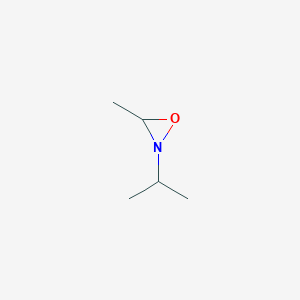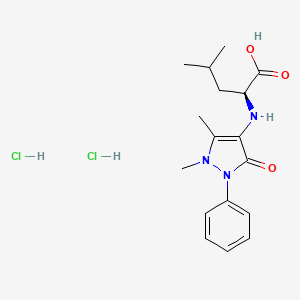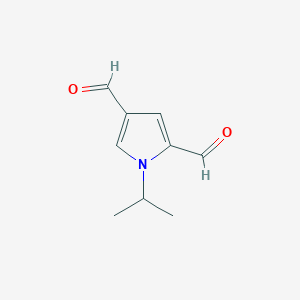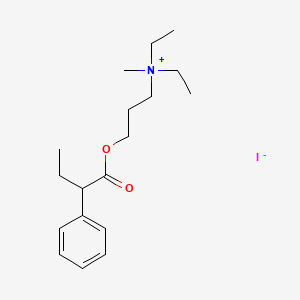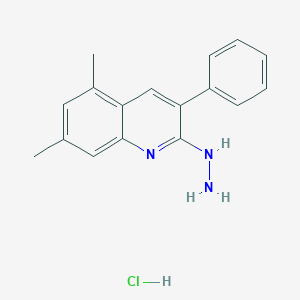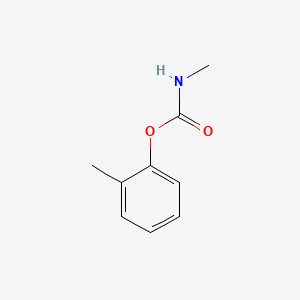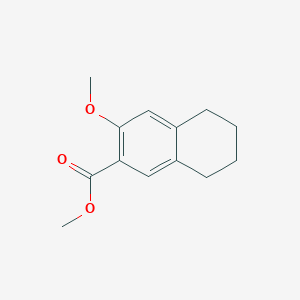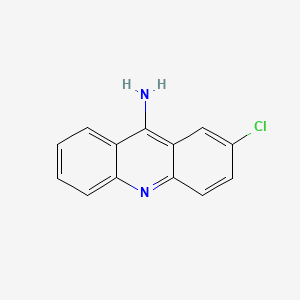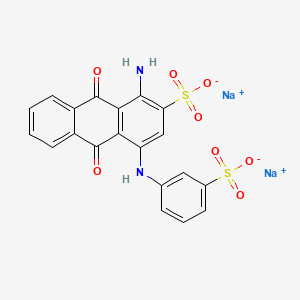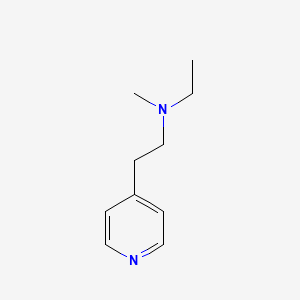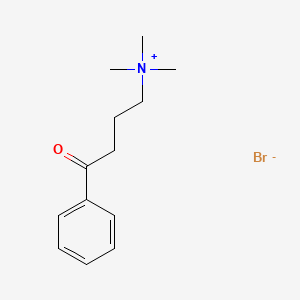
(3-Benzoylpropyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzoylpropyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C6H15Br2N. It is a versatile compound used in various fields, including organic synthesis, materials science, and industrial applications. This compound is known for its ability to act as a phase transfer catalyst and surfactant, making it valuable in numerous chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Benzoylpropyl)trimethylammonium bromide can be synthesized through the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Benzoylpropyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (3-hydroxypropyl)trimethylammonium bromide .
Scientific Research Applications
(3-Benzoylpropyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Benzoylpropyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium tribromide: Another quaternary ammonium compound with similar properties but different applications.
Benzyltrimethylammonium bromide: Shares structural similarities but differs in reactivity and applications.
Uniqueness
(3-Benzoylpropyl)trimethylammonium bromide is unique due to its specific structure, which allows it to act as an effective phase transfer catalyst and surfactant. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
24070-48-2 |
|---|---|
Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
trimethyl-(4-oxo-4-phenylbutyl)azanium;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-14(2,3)11-7-10-13(15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UVZKXUQJHSWMCJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


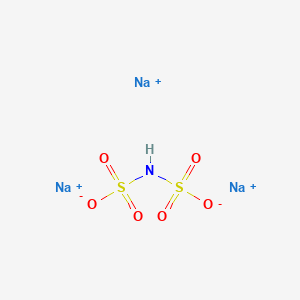
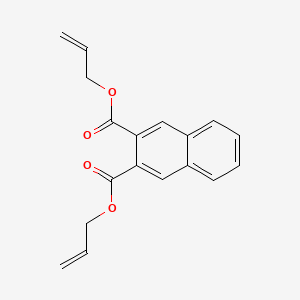
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
